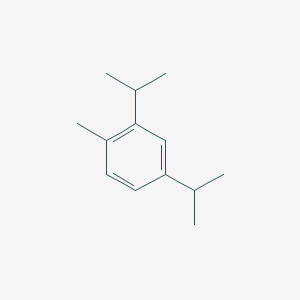

1-Methyl-2,4-diisopropylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

1460-98-6 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

1-methyl-2,4-di(propan-2-yl)benzene |

InChI |

InChI=1S/C13H20/c1-9(2)12-7-6-11(5)13(8-12)10(3)4/h6-10H,1-5H3 |

InChI Key |

LDBOQVVHBQWYRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)C(C)C |

Origin of Product |

United States |

Advanced Mechanistic Studies of 1 Methyl 2,4 Diisopropylbenzene Reactivity

Reaction Kinetics and Thermodynamic Analysis of Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the transformations of 1-methyl-2,4-diisopropylbenzene.

Experimental Determination of Reaction Enthalpies and Activation Energies

The experimental determination of reaction enthalpies and activation energies is crucial for understanding the feasibility and rate of chemical transformations involving this compound. While specific experimental values for the reaction enthalpies and activation energies of this compound are not extensively documented in the provided search results, related compounds offer valuable insights. For instance, studies on the thermodynamic properties of 1,4-diisopropylbenzene (B50396) have determined its enthalpy of formation in the condensed phase. acs.org Such data, along with enthalpies of fusion and vaporization, are essential for deriving a comprehensive thermophysical profile. acs.org

The oxidation of diisopropylbenzene isomers to form hydroperoxides is a reaction of significant industrial interest. google.comwikipedia.org The process is typically carried out at elevated temperatures, for instance between 80°C and 110°C, indicating the energy input required to overcome the activation barrier. google.com The reaction temperature is often manipulated during the process to control the reaction rate and selectivity. google.com For example, in the production of m-diisopropylbenzene dihydroperoxide, the reaction temperature may be lowered as the concentration of hydroperoxides increases. google.com

Kinetic studies on the isomerization of 1-butene (B85601) over a magnesium oxide catalyst, though a different reaction, highlight the methodologies used to determine activation energies. rsc.org Such studies involve carrying out the reaction at various temperatures and applying kinetic models, like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, to fit the experimental data and extract kinetic parameters. rsc.org

Table 1: Experimentally Determined Thermodynamic and Kinetic Parameters for Related Compounds

| Compound/Reaction | Parameter | Value | Conditions |

| 1,4-Diisopropylbenzene | Enthalpy of Formation (condensed phase) | Determined acs.org | Not specified |

| m-Diisopropylbenzene Oxidation | Reaction Temperature | 80°C - 110°C google.com | Liquid phase, alkaline conditions google.com |

| 1-Butene Isomerization | Reaction Temperature | 350°C - 450°C rsc.org | Over MgO catalyst rsc.org |

This table is generated based on available data for related compounds and reactions to illustrate the types of parameters determined in such studies.

Influence of Steric Hindrance on Electrophilic Substitution Patterns

Steric hindrance plays a significant role in dictating the regioselectivity of electrophilic aromatic substitution reactions on substituted benzene (B151609) rings. libretexts.orgstackexchange.com In the case of this compound, the bulky isopropyl groups at the 2- and 4-positions, along with the methyl group at the 1-position, create a sterically crowded environment around the aromatic ring.

The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions (2- and 4-positions). chemguide.co.uk However, in this compound, these positions are already occupied. The remaining open positions for substitution are the 3-, 5-, and 6-positions.

The two isopropyl groups exert significant steric hindrance. The isopropyl group at the 2-position will sterically hinder attack at the adjacent 3-position. Similarly, the isopropyl group at the 4-position will hinder attack at the adjacent 3- and 5-positions. The methyl group at the 1-position will also contribute to steric crowding, particularly at the 2- and 6-positions.

Therefore, electrophilic attack is most likely to occur at the least sterically hindered position. In this case, the 5-position would likely be the most favored site for electrophilic substitution, as it is furthest from the bulky isopropyl groups. Attack at the 3-position would be significantly hindered by both the 2- and 4-isopropyl groups. Attack at the 6-position would be hindered by the 1-methyl and 2-isopropyl groups.

The general principle is that as the size of the alkyl substituent on a benzene ring increases, electrophilic attack at the ortho position becomes more difficult, leading to a decrease in the formation of the ortho isomer. libretexts.org This effect is a classic example of steric hindrance. libretexts.org

Catalytic Reaction Pathways

Catalysts are instrumental in guiding the reaction pathways of this compound, influencing both the rate and selectivity of various transformations.

Characterization of Catalyst Active Sites and Their Role in Alkylation/Isomerization

The alkylation and isomerization of aromatic compounds like diisopropylbenzenes are often catalyzed by Lewis acids or solid acid catalysts such as zeolites. wikipedia.orgresearchgate.net The active sites of these catalysts are crucial in determining the reaction outcome.

For instance, in the alkylation of benzene with propylene (B89431) to produce diisopropylbenzenes, Lewis acids like aluminum trichloride (B1173362) are commonly used. wikipedia.org The active species is typically a complex formed between the Lewis acid and the alkylating agent.

In the context of zeolite catalysis, the active sites are Brønsted acid sites (H+) generated by the substitution of Si4+ with Al3+ in the zeolite framework. purdue.edu The environment surrounding these active sites, including the pore size and geometry of the zeolite, plays a critical role. purdue.edu For example, in the isomerization of p-diisopropylbenzene to m-diisopropylbenzene, metal-modified Hβ zeolites have shown to be effective catalysts. researchgate.net The modification of Hβ zeolites with metal cations like Fe3+, Al3+, and Ti4+ enhances their catalytic activity, with the acidity of the catalyst being a key factor. researchgate.net

The characterization of these active sites often involves techniques such as temperature-programmed desorption of ammonia (B1221849) (NH3-TPD) and pyridine-IR spectroscopy to determine the number and strength of acid sites. researchgate.net

Table 2: Catalysts and Their Active Sites in Alkylation and Isomerization

| Reaction | Catalyst | Nature of Active Sites |

| Alkylation of Benzene | Aluminum Trichloride wikipedia.org | Lewis Acidic |

| Isomerization of p-diisopropylbenzene | Metal-modified Hβ Zeolites researchgate.net | Brønsted and Lewis Acidic |

| Toluene (B28343) Methylation | MFI Zeolites purdue.edu | Brønsted Acid (H+) purdue.edu |

Shape-Selective Catalysis in Zeolites and Molecular Sieves

Zeolites and molecular sieves are renowned for their ability to exert shape-selective control over chemical reactions, a property that stems from their well-defined microporous structures. psu.edunih.gov This shape selectivity can influence which reactants can access the active sites within the pores (reactant selectivity), which products can diffuse out of the pores (product selectivity), or which transition states are sterically feasible within the pores (transition-state selectivity).

In the context of reactions involving diisopropylbenzene isomers, zeolites can be used to selectively produce a desired isomer. For example, the isomerization and disproportionation of 1,3-diisopropylbenzene (B165221) over various zeolites can be used as a catalytic test reaction to characterize the effective pore size of large and extra-large pore zeolites. researchgate.net The product distribution, such as the ratio of 1,4-diisopropylbenzene to triisopropylbenzenes, provides valuable information about the shape-selective properties of the catalyst. researchgate.net

The alkylation of aromatic compounds can also be directed towards the formation of a specific isomer by using shape-selective zeolite catalysts. For instance, beryllium-modified zeolites have been shown to selectively produce the 1,4-dialkylbenzene isomer in the alkylation of aromatic compounds. google.com

The principle of shape selectivity is based on the idea that the confined environment of the zeolite pores can favor the formation of less bulky isomers that can more easily diffuse through the channels, while hindering the formation of bulkier isomers. psu.edunih.gov

Mechanisms of Oxidation Reactions and Hydroperoxide Formation

The oxidation of diisopropylbenzenes to form hydroperoxides is a commercially important process, often serving as a key step in the production of phenols and other chemicals. wikipedia.orgresearchgate.net The mechanism of this reaction typically proceeds through a free-radical autoxidation pathway.

The reaction is initiated by the formation of free radicals, which can be generated by a free radical initiator or by the interaction of the diisopropylbenzene with a catalyst. google.com These radicals then react with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another diisopropylbenzene molecule to form a hydroperoxide and a new alkyl radical, thus propagating the chain reaction.

The oxidation of 1,3-diisopropylbenzene can be catalyzed by various substances, including imidazolium (B1220033) ionic liquids, which have shown better catalytic performance than traditional catalysts like NaOH. researchgate.net The reaction is typically carried out at elevated temperatures and pressures. researchgate.netgoogle.com

The formation of diisopropylbenzene hydroperoxide can also be achieved using hydrogen peroxide in the presence of an acid catalyst. google.compatsnap.com The reaction conditions, such as temperature and the concentration of reactants and catalysts, are carefully controlled to maximize the yield and purity of the desired hydroperoxide product. google.compatsnap.com For instance, a method for preparing m-diisopropylbenzene hydroperoxide and p-diisopropylbenzene hydroperoxide involves reacting the corresponding di(2-hydroxy isopropyl)benzene with hydrogen peroxide. patsnap.com

Thermal Stability and Degradation Mechanisms in Complex Mixtures

Understanding Retrogressive Reactions in Hydrocarbon Systems (e.g., Coal/Petroleum Co-Processing)

Retrogressive reactions are undesirable thermal reactions that lead to the formation of more refractory, less valuable materials, such as coke and tar. In the context of coal/petroleum co-processing, these reactions can significantly decrease the yield of desired liquid fuels. Alkylated aromatic compounds, including this compound, can play a role in these processes.

During co-processing, the thermal cracking of the aliphatic side chains of this compound can generate highly reactive free radicals. These radicals can then participate in a cascade of secondary reactions. In an environment with a low concentration of effective hydrogen donors, these radicals are more likely to undergo coupling and polymerization reactions, contributing to the formation of high-molecular-weight, insoluble materials characteristic of retrogressive processes. The loss of longer alkyl chains and an increase in the condensation of aromatic rings are indicative of such reactions. osti.gov

The general mechanism involves the homolytic cleavage of C-C and C-H bonds at elevated temperatures, leading to the formation of benzylic and other alkyl radicals. These radicals can then either abstract hydrogen to form stable products or combine with other radicals, leading to larger, more complex molecules. The specific pathways and the extent of retrogressive reactions are highly dependent on process conditions such as temperature, pressure, and the presence of catalysts or hydrogen-donating solvents.

Benzylic Cracking and Alkyl Group Coupling Reactions

The degradation of this compound in a thermal environment is initiated by the cleavage of its alkyl side chains. The bonds most susceptible to cleavage are the benzylic C-C bonds, which are weaker than other C-C or C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical.

Benzylic Cracking:

The primary fragmentation pathway for this compound is the cleavage of the isopropyl groups from the benzene ring. This can occur in two main ways:

Loss of a methyl group from an isopropyl substituent: This leads to the formation of a secondary benzylic radical and a methyl radical.

Cleavage of the entire isopropyl group: This results in the formation of a cumyl-type radical and a propyl radical, or propene and a hydrogen radical.

The methyl group attached directly to the benzene ring is more stable than the isopropyl groups and less likely to be the initial point of fragmentation. The resulting radicals can then undergo further reactions, such as hydrogen abstraction to form stable molecules like methane, propane, and propene, or they can participate in coupling reactions.

Alkyl Group Coupling Reactions:

In the absence of sufficient hydrogen donors, the radicals generated from benzylic cracking can combine with each other or with other radical species in the reaction mixture. This leads to the formation of larger molecules, a key step in the formation of tar and coke. For example, two benzylic radicals could couple to form a larger diarylalkane structure. Similarly, an alkyl radical could add to an aromatic ring, leading to the formation of more highly substituted aromatic compounds. These coupling reactions are a major contributor to the retrogressive pathways observed in high-temperature hydrocarbon processing.

The table below summarizes the key reactive species and potential products from the thermal degradation of this compound.

| Precursor Compound | Primary Radical Species | Potential Stable Products from Fragmentation | Potential Products from Coupling Reactions |

| This compound | 2,4-Diisopropylcumyl radical, Isopropyl radical, Methyl radical | Methane, Propane, Propene, Toluene, Cymene isomers | Diarylalkanes, Polyalkylated aromatics, High-molecular-weight tars |

Spectroscopic Characterization and Analytical Techniques in Alkylbenzene Research

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic methods are indispensable for separating complex mixtures of hydrocarbons and identifying individual components. Gas chromatography, in particular, is a powerful technique for the analysis of volatile compounds like alkylbenzenes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of complex hydrocarbon mixtures. This method allows for the separation of individual alkylbenzenes, including 1-methyl-2,4-diisopropylbenzene, from intricate matrices. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, after which the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragmentation patterns.

The NIST WebBook provides mass spectrometry data for this compound, which is crucial for its identification in GC-MS analysis. nist.gov The compound, with a molecular weight of 176.30 g/mol , exhibits a characteristic fragmentation pattern that allows for its unambiguous identification. nih.gov Standardized methods, such as those for analyzing impurities in isopropylbenzene, demonstrate the applicability of GC for separating various alkylbenzenes, including diisopropylbenzene isomers. antpedia.com

Application of Kovats Retention Indices for Alkylbenzene Identification

The Kovats retention index is a standardized method in gas chromatography used to convert retention times into system-independent constants. This allows for the comparison of retention data across different instruments and laboratories. For alkylbenzenes, the retention index is a valuable tool for identification, especially when authentic standards are not available.

| Compound | Kovats Retention Index | Column Type |

| 1,2-Dimethyl-4-isopropylbenzene (B1360262) | 1130 | OV-101 |

| 1,4-Diethyl-2-methylbenzene | 1143 | OV-101 |

Data sourced from The Pherobase. pherobase.compherobase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Hydrocarbon Type Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq Both ¹H and ¹³C NMR are routinely used to elucidate the structure of organic compounds like this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. While specific NMR data for this compound is not explicitly detailed in the search results, data for the related compound 1,4-diisopropylbenzene (B50396) is available. chemicalbook.comchemicalbook.com This data can be used to infer the expected chemical shifts for the methyl and isopropyl groups in this compound.

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 1,4-Diisopropylbenzene | 7.15 (s, 4H, Ar-H), 2.86 (sept, 2H, CH), 1.24 (d, 12H, CH₃) | Not specified in search results |

X-ray Crystallography in Structural Analysis of Derived Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this technique is generally not applicable to liquids like this compound at room temperature, it is invaluable for determining the precise structure of its solid derivatives.

By synthesizing crystalline derivatives of this compound, researchers can obtain precise bond lengths, bond angles, and conformational information. This data is crucial for understanding the steric and electronic effects of the methyl and isopropyl substituents on the benzene (B151609) ring. Although the search results did not provide specific examples of X-ray crystallographic studies on derivatives of this compound, this technique remains a powerful tool in the broader field of alkylbenzene research for elucidating the solid-state structures of related compounds and their complexes. uobasrah.edu.iq

Theoretical and Computational Chemistry Approaches to 1 Methyl 2,4 Diisopropylbenzene

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. For 1-methyl-2,4-diisopropylbenzene, these calculations can elucidate its geometry, stability, and electronic characteristics.

While specific ab initio or Density Functional Theory (DFT) studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies are well-established for substituted benzenes. aip.orgresearchgate.net These computational approaches are fundamental in predicting molecular geometries and electronic properties.

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used to optimize the molecular structure of substituted benzene (B151609) derivatives. researchgate.net For this compound, such calculations would determine the precise bond lengths, bond angles, and dihedral angles of the molecule. The planarity of the benzene ring and the orientation of the methyl and isopropyl substituents would be key outputs of such a study. It is known that substituents can influence the aromaticity of the benzene ring. aip.org

The electronic properties of the molecule, such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also accessible through these calculations. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov The inductive and resonance effects of the alkyl substituents on the benzene ring's electron density can be quantified, providing insights into its behavior in chemical reactions. libretexts.org

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₀ | slideshare.net |

| Molecular Weight | 176.2979 g/mol | slideshare.net |

| Boiling Point | 497.15 K | scribd.comscribd.com |

| Critical Temperature | 267.76 K | scribd.comscribd.com |

This table presents computed and experimentally derived data from various sources.

For this compound, the enthalpy of formation can be calculated by considering the contributions of the constituent chemical groups. slideshare.netnist.gov These theoretical predictions are invaluable, especially when experimental data is scarce.

Table 2: Thermodynamic Data for this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Enthalpy of Formation (Gas) | - | kJ/mol | slideshare.netvdoc.pub |

Specific values for the enthalpy and Gibbs energy of formation for this compound are listed in comprehensive handbooks but are not detailed in the immediate search results. The references indicate where such data can be found.

Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact. For this compound, these models can predict its reactivity in various chemical environments. The electronic properties calculated via DFT, such as the distribution of electrostatic potential on the molecular surface, can identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack. libretexts.orgncert.nic.in

The presence of alkyl groups on the benzene ring influences its reactivity in electrophilic substitution reactions. libretexts.org The methyl and isopropyl groups are electron-donating, which activates the ring towards electrophiles and directs incoming substituents to the ortho and para positions relative to them. Molecular modeling can quantify these directing effects.

Intermolecular interactions, such as van der Waals forces, are crucial for understanding the physical properties of this compound, including its boiling point and solubility. Molecular modeling can simulate the interactions between multiple molecules of this compound in the liquid phase, providing insights into its bulk properties.

Molecular Simulation and Dynamics

Molecular simulation and dynamics are powerful computational tools that can predict the macroscopic properties of substances from their molecular structure.

Quantitative Molecular Similarity Analysis (QMSA) is a technique used to predict the properties and activities of chemicals based on their similarity to compounds with known properties. researchgate.net This method relies on the principle that similar molecules are likely to have similar properties. The "similarity" is quantified using various molecular descriptors, which can be topological, geometrical, or electronic in nature. dntb.gov.ua

For a compound like this compound, a QMSA study would involve creating a dataset of structurally similar aromatic hydrocarbons with known physicochemical properties (e.g., boiling point, vapor pressure, solubility). researchgate.netbiochempress.com Molecular descriptors for all compounds in the dataset, including the target molecule, would be calculated. By using statistical methods like k-nearest neighbors (kNN), the property of this compound can be predicted based on the properties of its most similar neighbors in the descriptor space. researchgate.net

A more advanced approach within molecular similarity is the development of "tailored similarity spaces". researchgate.netdntb.gov.ua Instead of using a generic set of molecular descriptors, this method involves selecting a subset of descriptors that are most relevant for predicting a specific property of interest. researchgate.net This "tailoring" of the descriptor space can lead to more accurate predictions.

For predicting a property of this compound, such as its water solubility, a tailored similarity space would be constructed using descriptors that are known to correlate well with this property for aromatic hydrocarbons. scribd.combiochempress.com This could involve a combination of descriptors related to molecular size, shape, and polarity. The development of such tailored spaces is an active area of research aimed at improving the accuracy and reliability of property prediction for chemicals. mdpi.com

Application of Group-Contribution Methodologies for Property Estimation

In the field of chemical engineering and computational chemistry, the estimation of physicochemical properties is crucial for process design, simulation, and environmental impact assessment. When experimental data for a specific compound like this compound are unavailable or scarce, group-contribution (GC) methods provide a reliable alternative. wikipedia.org These methods are founded on the principle that the properties of a molecule can be approximated by the sum of contributions from its constituent functional groups. wikipedia.org This approach assumes that the contribution of each group is independent of the rest of the molecule, allowing for the prediction of properties based solely on molecular structure. wikipedia.org

The Joback Method

The Joback method, an extension of the Lydersen method, is a widely used first-order group-contribution technique for estimating eleven key thermodynamic properties of pure organic compounds. wikipedia.orgwikipedia.org It is valued for its simplicity and the use of a single set of group parameters for all estimated properties. wikipedia.org The method involves dissecting the molecule into its fundamental groups and summing their respective contributions to calculate the desired property using specific formulas. molecularknowledge.comyoutube.com

For this compound, the molecule is broken down into the following structural groups as defined by the Joback method:

| Group Type | Description | Count in Molecule |

| =CH- (ring) | Aromatic CH group | 3 |

| =C< (ring) | Aromatic C group (substituted) | 3 |

| -CH3 | Methyl group | 5 |

| >CH- | Tertiary carbon (non-ring) | 2 |

This interactive table summarizes the Joback group decomposition for this compound.

Each of these groups has an associated numerical contribution for different physical properties. These contributions, derived from regression against experimental data for a wide range of compounds, are used in the estimation formulas. readthedocs.io

Joback Group Contributions for Property Estimation

| Property | =CH- (ring) | =C< (ring) | -CH3 | >CH- |

| Normal Boiling Point (Tb) | 0.0273 | 0.0111 | 0.0227 | 0.0222 |

| Critical Temperature (Tc) | 0.0082 | 0.0118 | 0.0141 | 0.0129 |

| Critical Pressure (Pc) | -0.0011 | 0.0000 | 0.0012 | 0.0004 |

| Critical Volume (Vc) | 0.011 | 0.012 | 0.024 | 0.022 |

| Heat of Formation (ΔHf°) | 27.21 | 31.40 | -76.20 | -54.01 |

| Gibbs Energy of Formation (ΔGf°) | 23.95 | 26.63 | -43.96 | -26.92 |

| Heat Capacity (Cp) - a | -1.13E+01 | 1.67E+01 | 1.95E+01 | -4.44E+01 |

| Heat Capacity (Cp) - b | 1.21E-01 | 4.35E-02 | -8.08E-02 | 2.53E-01 |

| Heat Capacity (Cp) - c | -7.12E-05 | 1.76E-05 | 1.53E-04 | -2.13E-04 |

| Heat Capacity (Cp) - d | 1.59E-08 | -2.05E-09 | -6.87E-08 | 9.00E-08 |

This interactive table presents the group contribution values for calculating various properties of this compound using the Joback method. Values are dimensionless for Tb, Tc, Pc, and Vc contributions. For ΔHf° and ΔGf°, units are in kJ/mol. For Cp, units are J/(mol·K).

Example Calculation: Normal Boiling Point (Tb)

The formula for estimating the normal boiling point is: Tb [K] = 198.2 + Σ (Group Contributions)

Using the values from the tables above for this compound: Σ (Group Contributions) = [3 * (0.0273)] + [3 * (0.0111)] + [5 * (0.0227)] + [2 * (0.0222)] Σ (Group Contributions) = 0.0819 + 0.0333 + 0.1135 + 0.0444 = 0.2731

Tb = 198.2 + 0.2731 = 198.4731 K (This formula appears to be simplified and may not reflect the full Joback equation which is often presented as Tb (K) = 198.2 + ΣNiTb,i). A more complete formula from literature is often required for accurate estimation. youtube.com

It is important to note that the accuracy of the Joback method has limitations. It does not account for interactions between groups and may poorly distinguish between isomers. wikipedia.org For instance, the estimation for aromatic compounds may not be as precise because the method does not differentiate them from other cyclic structures with the same group counts. wikipedia.orgijcea.org Research on alkylbenzenes has shown that while group contribution methods are valuable, deviations from experimental values can occur, particularly for more complex or highly branched molecules. nist.gov

UNIFAC Method

The Universal Functional Activity Coefficient (UNIFAC) method is another prominent group-contribution model, primarily used for predicting phase equilibria in mixtures by estimating activity coefficients. core.ac.uk Unlike the Joback method, UNIFAC considers the interactions between different functional groups. wikipedia.org The model divides the activity coefficient into a combinatorial part, which accounts for molecular size and shape differences, and a residual part, which accounts for group interactions. core.ac.uk

The application of UNIFAC also begins with the decomposition of the molecule into its constituent groups. For this compound, the UNIFAC groups would be:

ACH : Aromatic carbon-hydrogen group

AC : Aromatic carbon group (substituted)

CH3 : Alkane methyl group

CH : Alkane CH group

Each UNIFAC group is characterized by a volume parameter (R) and a surface area parameter (Q).

UNIFAC Group Parameters (R and Q)

| Main Group | Subgroup | R (Volume Parameter) | Q (Surface Area Parameter) |

| Alkanes | CH3 | 0.9011 | 0.848 |

| CH | 0.4469 | 0.228 | |

| Aromatic Carbons | ACH | 0.5313 | 0.400 |

| AC | 0.3652 | 0.120 |

This interactive table shows the UNIFAC group volume (R) and surface area (Q) parameters. These values are used to calculate the combinatorial part of the activity coefficient.

The R and Q values are used to calculate the combinatorial activity coefficient. The residual part requires binary interaction parameters between the main groups (e.g., Alkanes and Aromatic Carbons), which are obtained from extensive experimental phase equilibrium data. core.ac.ukresearchgate.net The UNIFAC model and its revisions, such as the modified UNIFAC (Dortmund) method, are continuously updated with new parameters to improve accuracy and expand their applicability to more complex systems. ddbst.comresearchgate.net Studies on mixtures containing alkylbenzenes like propylbenzene (B89791) have demonstrated that UNIFAC can provide acceptable results for predicting thermodynamic properties like excess enthalpy and excess volume. researchgate.net

Strategic Research Applications of Polyisopropylated Aromatics in Advanced Chemical Systems

Role as Chemical Intermediate in Polymer Science and Engineering

The unique structure of polyisopropylated aromatics, featuring reactive isopropyl groups attached to a stable aromatic core, makes them ideal precursors and building blocks in the synthesis of a wide range of polymeric materials. Their contributions span from enhancing the durability of commodity plastics to enabling the production of high-performance resins for specialized applications.

Polymer degradation, induced by factors such as heat, oxidation, and UV light, can compromise the material's integrity and performance. wikipedia.org Stabilizers are crucial additives that inhibit these degradation processes. wikipedia.org Polyisopropylated aromatics, including 1-Methyl-2,4-diisopropylbenzene, serve as key intermediates in the synthesis of these vital polymer stabilizers. eastman.comejaet.com

The isopropyl groups on the aromatic ring can be chemically modified, for instance, through oxidation to form hydroperoxides. wikipedia.org These hydroperoxides are precursors to various antioxidant moieties. futuremarketinsights.com Antioxidants derived from these structures, such as hindered phenols and aromatic amines, protect polymers by scavenging free radicals that initiate degradation. researchgate.netresearchgate.net The resulting stabilizers enhance the thermal and oxidative stability of a wide array of polymers, extending their service life and maintaining their mechanical and optical properties. researchgate.net The choice of a specific polyisopropylated aromatic can influence the properties of the final stabilizer, such as its molecular weight, volatility, and compatibility with the polymer matrix. specialchem.com

Table 1: Research Findings on Polymer Stabilizers from Polyisopropylated Aromatics

| Polymer Type | Stabilizer Function | Relevant Polyisopropylated Aromatic | Key Research Finding |

|---|---|---|---|

| Polyolefins (PP, PE) | Antioxidant (Primary and Secondary) | Diisopropylbenzene derivatives | Hindered phenolic antioxidants derived from these compounds provide excellent long-term thermal stability. specialchem.com |

| Polyvinyl Chloride (PVC) | Thermal Stabilizer | Diisopropylbenzene derivatives | Can be used to synthesize co-stabilizers that work with metallic soaps to prevent dehydrochlorination. wikipedia.org |

High-performance polymers are essential in applications demanding exceptional thermal stability, chemical resistance, and mechanical strength. Poly(phenylene oxide) (PPO) is a notable example of such a polymer, valued for its high glass transition temperature and low dielectric constant. mdpi.comresearchgate.net Research has identified 1,4-diisopropylbenzene (B50396) as a key precursor in the synthesis of certain PPO resins. futuremarketinsights.com

The synthesis route often involves the oxidative coupling of phenolic monomers. uc.edumdpi.com While 2,6-dimethylphenol (B121312) is a common starting material for PPO, the incorporation of monomers derived from polyisopropylated aromatics can modify the polymer's properties. researchgate.netuc.edu For instance, the bulky isopropyl groups can influence the polymer's morphology and solubility. uc.edu Although direct synthesis of PPO from this compound is not the primary route, its structural similarity to other precursors used in PPO modification highlights its potential in the development of new high-performance resins.

The electrical and electronics industries require materials with excellent insulating properties and thermal stability. Polyisopropylated aromatics and their derivatives are investigated for these demanding applications. High-purity grades of compounds like 1,4-diisopropylbenzene are utilized in the production of materials for high-density circuit insulators and as dielectric fluids. futuremarketinsights.com

Their low volatility and high thermal stability make them suitable for use in capacitor fluids and for semiconductor processing. futuremarketinsights.com As precursors to high-performance polymers like PPO, which are used in electrical appliances, their role is critical. futuremarketinsights.commdpi.com Furthermore, additives derived from these aromatics can act as voltage stabilizers in polymer insulation for electrical cables, preventing dielectric breakdown by trapping high-energy electrons. wikipedia.org

Table 2: Applications of Polyisopropylated Aromatics in the Electrical and Electronics Sector

| Application | Function of Polyisopropylated Aromatic | Key Properties |

|---|---|---|

| High-Density Circuit Insulators | Precursor to PPO resins | High thermal resistance, low dielectric constant. futuremarketinsights.commdpi.com |

| Dielectric Fluids | Base fluid or additive | High purity, low volatility, thermal stability. futuremarketinsights.com |

Applications in Nuclear Chemical Separations

The unique solvent properties of certain polyisopropylated aromatic compounds have led to their investigation in the highly specialized field of nuclear chemical separations. These applications primarily focus on the partitioning of radioactive elements from used nuclear fuel, a critical step in both waste management and the potential recycling of valuable materials.

Role in Trivalent Actinide-Lanthanide Separation by Phosphorus Reagent Extraction from Aqueous Complexes (TALSPEAK) Process

The Trivalent Actinide-Lanthanide Separation by Phosphorus Reagent Extraction from Aqueous Komplexes (TALSPEAK) process is a benchmark method for the challenging separation of trivalent actinides (like americium and curium) from lanthanides, which are fission products in used nuclear fuel. osti.govornl.gov In the conventional TALSPEAK process, 1,4-diisopropylbenzene (a related polyisopropylated aromatic compound) often serves as the diluent for the extractant, di-(2-ethylhexyl) phosphoric acid (HDEHP). osti.govornl.gov The diluent is a crucial component of the solvent phase, influencing the extraction efficiency and physical properties of the system.

The TALSPEAK process selectively extracts the trivalent lanthanides into the organic phase, while the trivalent actinides are retained in the aqueous phase through complexation with a water-soluble chelating agent, typically diethylenetriaminepentaacetic acid (DTPA). osti.govwisconsin.edu The choice of diluent can impact the distribution ratios of the metal ions and the kinetics of the separation. While 1,4-diisopropylbenzene is commonly cited, research in this area often explores various diluents to optimize the process. The similar chemical properties of this compound suggest its potential applicability as a diluent in TALSPEAK and related solvent extraction systems, although specific studies focusing on this particular compound in the TALSPEAK process are less common in the readily available literature.

Research in Used Nuclear Fuel Reprocessing

The reprocessing of used nuclear fuel involves the chemical separation of uranium and plutonium from fission products and other actinides. wikipedia.orgosti.gov This is a crucial step in closing the nuclear fuel cycle, as it allows for the recycling of fissile materials and reduces the volume and long-term radiotoxicity of nuclear waste. osti.govresearchgate.net Solvent extraction is the primary technology used for aqueous reprocessing, with the PUREX (Plutonium and Uranium Recovery by Extraction) process being the most established method. wikipedia.orgosti.gov

Catalysis Research and Catalyst Characterization

The catalytic transformation of alkylbenzenes is a cornerstone of petrochemistry and a valuable tool for fundamental catalysis research. The specific structure of this compound makes it a useful probe molecule for investigating catalyst properties and reaction mechanisms.

Alkylbenzenes as Test Reactions for Characterizing Molecular Sieve Void Sizes

Molecular sieves, such as zeolites, possess a crystalline structure with well-defined pores and cavities of molecular dimensions. This unique architecture is the basis for their shape-selective catalytic properties. The isomerization and disproportionation of bulky alkylbenzenes can be used as a catalytic test reaction to probe the effective pore size and internal void space of these materials. researchgate.net

While studies specifically using this compound are not as prevalent as those using its isomer, 1,3-diisopropylbenzene (B165221), the principle remains the same. The size and shape of the reactant molecule, in this case, this compound, and the potential transition states for its conversion, are compared to the dimensions of the zeolite pores. By analyzing the product distribution, researchers can infer whether the reaction occurs within the pores or on the external surface of the catalyst. For example, the formation of specific isomers or the suppression of bulkier products can indicate spatial constraints imposed by the zeolite framework. researchgate.net

Investigating Catalytic Activity and Selectivity in Organic Reactions

The catalytic transformation of this compound and related compounds is a subject of interest for understanding catalyst performance. For instance, the synthesis of diisopropylbenzene isomers is an important industrial process, and the isomerization of these compounds over acid catalysts like silica-alumina or zeolites is a key reaction. chemicalbook.comgoogle.com

Research in this area often focuses on maximizing the yield of a desired isomer, such as p-diisopropylbenzene, while minimizing the formation of others. google.com The catalytic activity and selectivity are highly dependent on the catalyst type, its acidity, pore structure, and the reaction conditions (temperature, pressure, etc.). chemicalbook.comgoogle.com Studies involving the isomerization of diisopropylbenzene mixtures, which would include isomers like this compound as potential components or products, provide valuable data on catalyst behavior and help in the development of more efficient catalytic processes.

Design and Synthesis of Macrocyclic Host Molecules

Macrocyclic host molecules are large, cyclic compounds capable of encapsulating smaller guest molecules within their cavities. This host-guest chemistry is a fundamental concept in supramolecular chemistry with applications in sensing, catalysis, and drug delivery.

The synthesis of novel macrocycles often involves the use of specifically substituted aromatic building blocks. The rigid structure and defined substitution pattern of compounds like this compound make them potential precursors or components in the design of new macrocyclic architectures. For example, the Suzuki-Miyaura coupling reaction is a powerful tool for constructing complex molecules, including macrocycles, from smaller aromatic units. nih.gov

While direct examples of the incorporation of this compound into macrocycles are not readily found in the literature, the principles of macrocycle design suggest its potential utility. The isopropyl and methyl groups would provide steric bulk and influence the shape and solubility of the resulting macrocycle, potentially leading to unique host-guest binding properties. Research in this area is constantly exploring new building blocks to create functional supramolecular systems. nih.gov

Utilization as Linkers in Cyclophane Synthesis

Cyclophanes are a class of molecules characterized by one or more aromatic rings bridged by aliphatic chains. These structures are of significant interest due to their unique conformational properties and their ability to create cavities suitable for host-guest chemistry. nih.govwikipedia.org The synthesis of cyclophanes often involves the strategic use of substituted aromatic compounds as foundational building blocks or "linkers." nih.govbeilstein-journals.org

Theoretically, this compound could serve as a bulky and sterically hindered aromatic linker in cyclophane synthesis. The presence of two isopropyl groups and a methyl group would impart significant steric bulk to the aromatic ring. This steric hindrance could be exploited to direct the cyclization process, potentially favoring the formation of specific isomers or leading to the synthesis of cyclophanes with unique, strained geometries.

Common synthetic strategies for cyclophanes that could hypothetically be adapted for a precursor derived from this compound include:

Coupling Reactions: Various coupling reactions, such as the Sonogashira, Suzuki-Miyaura, or Glaser-Eglinton couplings, are widely used to form the bridges in cyclophanes. nih.govbeilstein-journals.orgchinesechemsoc.org To utilize this compound in these reactions, it would first need to be functionalized with appropriate reactive groups, such as halides or alkynes.

Metathesis Reactions: Ring-closing metathesis is another powerful tool for cyclophane synthesis. nih.govbeilstein-journals.org A derivative of this compound bearing two terminal alkene chains could potentially undergo intramolecular metathesis to form a cyclophane.

Photochemical Cycloadditions: Some substituted benzenes can undergo photochemical [2+2] cycloadditions to form cyclophane structures.

The incorporation of the bulky this compound unit would be expected to influence the resulting cyclophane's properties, such as its solubility, conformational flexibility, and the geometry of its internal cavity.

Development of Host-Guest Systems for Molecular Recognition

Host-guest chemistry focuses on the design of "host" molecules that can selectively bind to "guest" molecules or ions through non-covalent interactions. nih.govwikipedia.orgnumberanalytics.com Aromatic rings are fundamental components in many host systems, as they can engage in π-π stacking, hydrophobic, and van der Waals interactions with guest molecules. nih.gov

A cyclophane or another macrocyclic structure incorporating the this compound unit could function as a host in a host-guest system. The isopropyl and methyl groups would contribute to the formation of a well-defined, lipophilic cavity. The size and shape of this cavity would be dictated by the steric bulk of the polyisopropylated aromatic linker.

Key Principles of Molecular Recognition:

The effectiveness of a host-guest system relies on the principle of molecular recognition, which is governed by several factors:

Size and Shape Complementarity: The guest molecule must fit snugly within the host's cavity. The bulky nature of the isopropyl groups on the this compound unit would create a specific steric environment, leading to selectivity for guests of a complementary size and shape.

Chemical Complementarity: The electronic properties of the host and guest should be complementary. The electron-rich aromatic core of the benzene (B151609) ring can interact favorably with electron-deficient guests.

Preorganization: A rigid host molecule that does not require significant conformational changes to bind a guest will generally form more stable complexes. The steric hindrance from the isopropyl groups could contribute to a more preorganized cavity structure.

Potential Applications in Host-Guest Chemistry:

A host system based on this compound could potentially be used for:

Selective Binding of Organic Molecules: The lipophilic cavity would be well-suited for binding other nonpolar organic molecules.

Sensing: If the host molecule's properties (e.g., fluorescence) change upon guest binding, it could be developed into a sensor for the target guest.

Catalysis: By binding a substrate within its cavity, the host could act as a microreactor, accelerating a chemical reaction or influencing its stereoselectivity.

While direct experimental evidence for these applications of this compound is not currently available in the literature, the fundamental principles of supramolecular chemistry provide a strong basis for its potential utility in these advanced research areas. Further synthetic and analytical studies would be required to explore and validate these conceptual applications.

Q & A

Basic Research Question

- NMR spectroscopy :

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 162 for isopropyl loss) validate molecular weight (MW: 204.35 g/mol) .

- HPLC : Reverse-phase C18 columns with methanol/water (80:20) resolve structural isomers .

How can computational chemistry predict regioselectivity and steric effects in this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric hindrance and electronic effects:

- Regioselectivity : Electron-donating methyl groups direct electrophiles to the less hindered 2- and 4-positions.

- Steric maps : Van der Waals surface analysis reveals repulsion between isopropyl groups (≥3.5 Å), influencing reaction pathways .

QSPR models correlate substituent bulkiness (e.g., Taft parameters) with reaction rates for derivative synthesis .

How should researchers address contradictions in reported thermodynamic data (e.g., melting points, solubility)?

Advanced Research Question

Discrepancies in properties like melting points (±5°C) arise from:

- Purity variations : Recrystallization solvents (e.g., ethanol vs. hexane) affect crystal packing. Validate via elemental analysis or DSC .

- Measurement protocols : Standardize DSC heating rates (e.g., 10°C/min) and solvent polarity indices for solubility studies.

Statistical reconciliation involves meta-analysis of peer-reviewed data with Grubbs’ test to exclude outliers .

What experimental design considerations are critical for handling this compound in air-sensitive reactions?

Q. Methodological Focus

- Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) to prevent oxidation of isopropyl groups.

- Stability tests : Monitor decomposition via TGA (5% weight loss threshold at 150°C) .

- Waste management : Segregate halogenated byproducts for incineration (≥850°C) to avoid environmental release .

What advanced techniques separate this compound from structural isomers or enantiomers?

Advanced Research Question

- Chiral HPLC : Use cellulose-based columns (Chiralpak® IC) with n-hexane/isopropanol (95:5) to resolve enantiomers (α > 1.2) .

- Crystallization-induced asymmetric transformation : Seed crystals of desired isomer enforce stereochemical purity (>99% ee) .

- Dynamic NMR : Low-temperature ¹H NMR (−40°C) distinguishes rotamers in crowded isopropyl groups .

How do substituent effects influence the electrochemical behavior of this compound?

Advanced Research Question

Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) reveals:

- Oxidation potential : +1.8 V vs. Ag/AgCl due to electron-donating methyl/isopropyl groups.

- Radical stability : Persistent ESR signals at g ≈ 2.003 indicate delocalization in the aromatic ring .

Comparisons with analogs (e.g., 1-Methyl-2,4-dinitrobenzene) highlight steric vs. electronic trade-offs in redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.